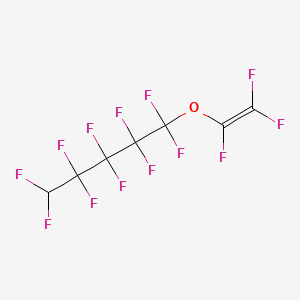
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane is a fluorinated organic compound with the molecular formula C7H2F13O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane typically involves the reaction of perfluorinated precursors with trifluorovinyl ethers. One common method is the reaction of perfluoropentane with trifluorovinyl ether under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where perfluorinated hydrocarbons are reacted with trifluorovinyl ethers in specialized reactors. These processes are designed to maximize efficiency and minimize by-products, ensuring the production of high-purity this compound for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The trifluorovinyl group can undergo addition reactions with various electrophiles and nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiols. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield partially fluorinated pentanes, while addition reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of advanced fluorinated materials and polymers.
Biology: Employed in the development of fluorinated probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Mécanisme D'action
The mechanism by which 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane exerts its effects is primarily related to its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and thermal stability, allowing it to interact with various molecular targets and pathways. In biological systems, it may interact with lipid membranes and proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,4,5,5,5-Decafluoropentane: Similar in structure but lacks the trifluorovinyl group, resulting in different reactivity and applications.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains an additional fluorine atom and a trifluoromethyl group, leading to distinct chemical properties.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Features a sulfonyl fluoride group, which imparts different reactivity and applications.
Uniqueness
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane is unique due to the presence of both perfluorinated and trifluorovinyl groups, which confer a combination of high thermal stability, low surface energy, and versatile reactivity. These properties make it particularly valuable in the synthesis of advanced materials and specialized applications in various scientific fields .
Propriétés
Numéro CAS |
73928-40-2 |
|---|---|
Formule moléculaire |
C7HF13O |
Poids moléculaire |
348.06 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5-decafluoro-1-(1,2,2-trifluoroethenoxy)pentane |
InChI |
InChI=1S/C7HF13O/c8-1(9)2(10)21-7(19,20)6(17,18)5(15,16)4(13,14)3(11)12/h3H |
Clé InChI |
IBBCNYCWBLECNN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


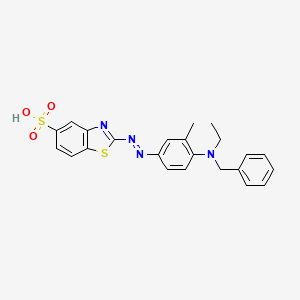

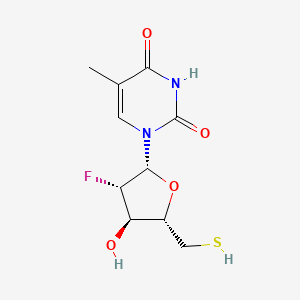
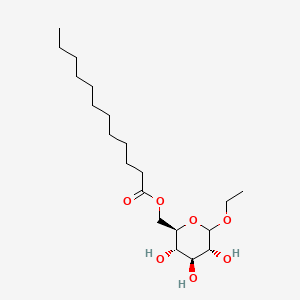

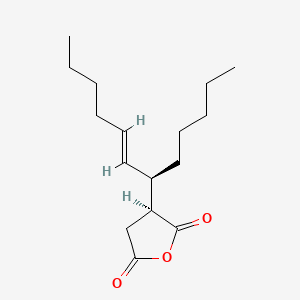


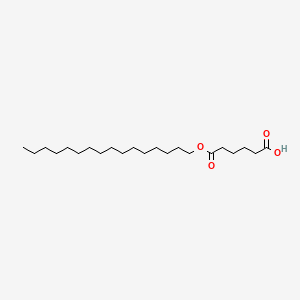
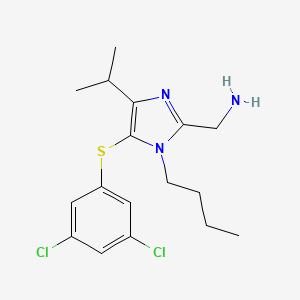
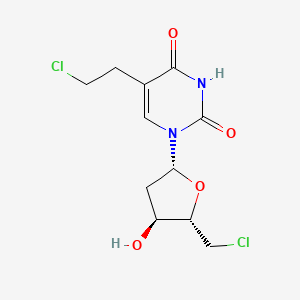

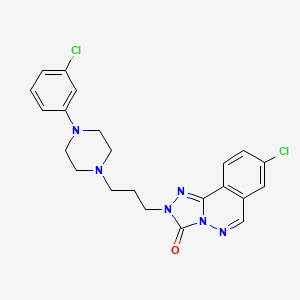
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
